

Review of the toxicological data of "N,N-Bis(2-hydroxypropyl)-p-toluidine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DIPROPOXY-P-TOLUIDINE*

Cat. No.: *B041094*

[Get Quote](#)

An In-Depth Toxicological Review of N,N-Bis(2-hydroxypropyl)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine, is a chemical intermediate with the CAS number 38668-48-3.^{[1][2][3][4][5]} Due to its industrial applications, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of any potential human exposure. This technical guide provides a comprehensive review of the available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine. Given the limited specific data for this compound, a comparative analysis with its parent compound, p-toluidine, is included to provide additional context.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For N,N-Bis(2-hydroxypropyl)-p-toluidine, data is available for oral and dermal routes of exposure.

Data Presentation

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	25 - 200 mg/kg bw	(Presumed from classification)
LD50	Rat	Dermal	>2000 mg/kg bw	(Presumed from classification)

LD50: Lethal Dose, 50%; bw: body weight

Experimental Protocols

While specific study reports were not available, the reported data likely follows standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

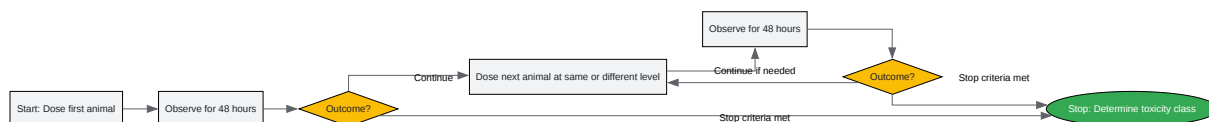
Oral Toxicity (Likely OECD 423)

The acute oral toxicity is likely determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a small number of animals per step. Depending on the mortality and/or moribund status of the animals, the decision to proceed to the next step is made. The method allows for the classification of a substance into one of five toxicity classes based on the LD50 value.

Dermal Toxicity (Likely OECD 402)

The acute dermal toxicity is likely assessed according to OECD Guideline 402. In this test, the substance is applied to the shaved skin of a group of experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

Diagram: Experimental Workflow for Acute Oral Toxicity (OECD 423)



[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Skin Irritation and Corrosion

There is a significant lack of quantitative data regarding the skin irritation potential of N,N-Bis(2-hydroxypropyl)-p-toluidine. While some safety data sheets classify it as a skin irritant, no specific study results, such as Draize test scores, are publicly available.

Comparative Data for p-Toluidine

In contrast, studies on p-toluidine indicate that it is not considered to be a skin irritant.[6] In a study following OECD Guideline 404, p-toluidine applied to the skin of rabbits for four hours did not produce skin irritation.[6]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test involves the application of a test substance to a small area of the skin of an experimental animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The observations are scored, and the mean scores are used to determine the irritancy potential.

Eye Irritation and Serious Eye Damage

Similar to skin irritation, there is a lack of specific quantitative data for eye irritation caused by N,N-Bis(2-hydroxypropyl)-p-toluidine. It is often classified as causing serious eye damage, but the underlying experimental data is not readily available.

Comparative Data for p-Toluidine

p-Toluidine is classified as an eye irritant.[6] In a rabbit eye irritation study (OECD Guideline 405), conjunctival redness, swelling, and lacrimation were observed, which were reversible.[6] The mean scores were 1.6 for chemosis, 2.1 for conjunctival redness, 0.7 for iritis, and 0.7 for corneal opacity.[6]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

In this test, the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The severity of the lesions is scored to determine the irritation potential.

Genotoxicity

No specific genotoxicity data (e.g., Ames test, chromosome aberration assay) for N,N-Bis(2-hydroxypropyl)-p-toluidine was identified in the public domain.

Comparative Data for p-Toluidine

The genotoxicity of p-toluidine has been evaluated in several studies. In a mutagenicity (mammal cell test) for chromosome aberration using Chinese hamster lung cells, the results were positive.

Experimental Protocols

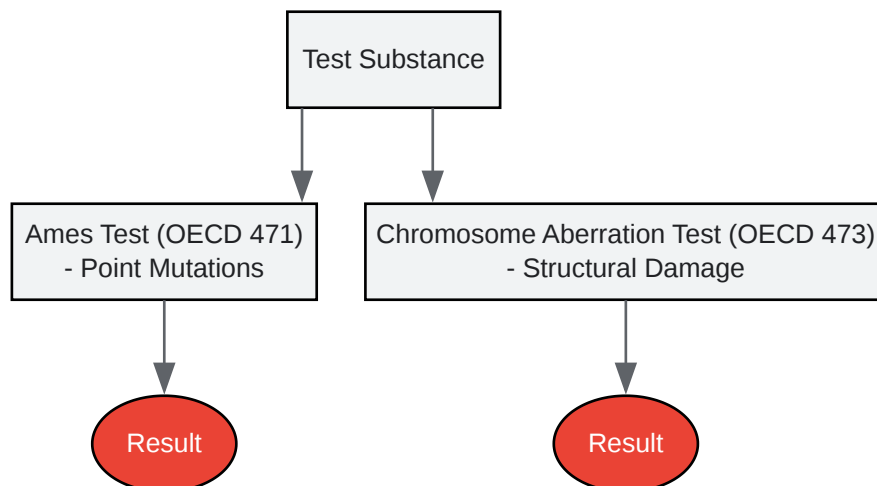
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are induced by the test substance.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This test assesses the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.

Diagram: Logic of Genotoxicity Testing



[Click to download full resolution via product page](#)

Caption: Basic workflow for in vitro genotoxicity assessment.

Repeated Dose Toxicity

No studies on the repeated dose toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine were found.

Comparative Data for p-Toluidine

For p-toluidine, the available data on repeated dose toxicity is limited.[6] However, the overall weight of evidence suggests low systemic toxicity, with the liver and blood being the primary target organs.[6]

Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

This study involves the daily oral administration of the test substance to several groups of rodents at different dose levels for 28 days. The animals are observed for signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity and Reproductive Toxicity

There is no data available on the carcinogenic or reproductive toxicity potential of N,N-Bis(2-hydroxypropyl)-p-toluidine.

Comparative Data for p-Toluidine

p-Toluidine is suspected of causing cancer.^{[7][8][9][10][11]} The International Agency for Research on Cancer (IARC) has not classified p-toluidine, but the US National Toxicology Program (NTP) has not identified it as a known or anticipated carcinogen. There is no adequate data on the reproductive toxicity of p-toluidine.^[6]

Signaling Pathways

No information was found regarding the specific signaling pathways involved in the toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine. For the parent compound, p-toluidine, the formation of methemoglobin is a key toxic mechanism, suggesting interference with oxygen transport in the blood.^[6] Aniline, a related compound, has been shown to cause oxidative DNA damage.^[12]

Conclusion

The available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine is limited, particularly for endpoints beyond acute toxicity. While it is classified for acute oral toxicity and as a skin and eye irritant, the quantitative data to support these classifications are not consistently available in the public domain. There is a clear data gap for genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive toxicity.

The toxicological profile of the parent compound, p-toluidine, suggests potential for eye irritation, skin sensitization, and carcinogenicity. However, it is crucial to note that the addition of the two hydroxypropyl groups to the nitrogen atom in N,N-Bis(2-hydroxypropyl)-p-toluidine can significantly alter its physicochemical properties and, consequently, its toxicological profile. Therefore, direct extrapolation of toxicity data from p-toluidine should be done with caution.

For a comprehensive risk assessment of N,N-Bis(2-hydroxypropyl)-p-toluidine, further testing according to standardized guidelines is highly recommended to fill the existing data gaps. This is particularly important for understanding its potential long-term health effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Bis(2-hydroxypropyl)-p-toluidine | C₁₃H₂₁NO₂ | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine | C₁₃H₂₁NO₂ | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydroxypropyl)-p-toluidin | 38668-48-3 [m.chemicalbook.com]
- 4. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 5. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. godeepak.com [godeepak.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. Aniline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Review of the toxicological data of "N,N-Bis(2-hydroxypropyl)-p-toluidine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041094#review-of-the-toxicological-data-of-n-n-bis-2-hydroxypropyl-p-toluidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com